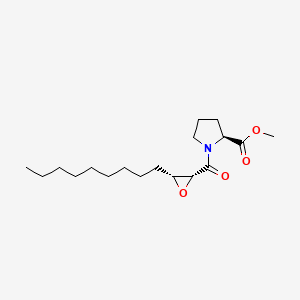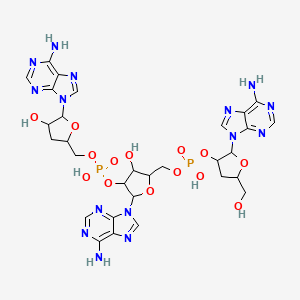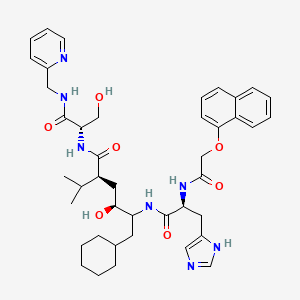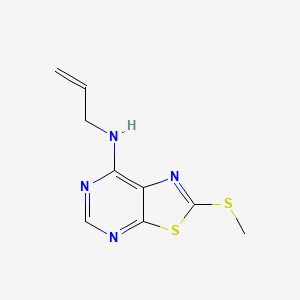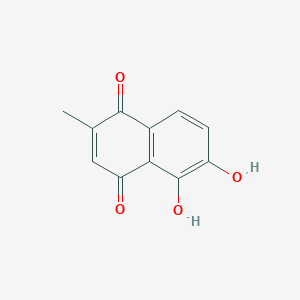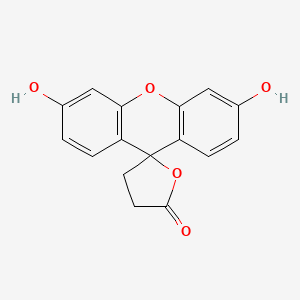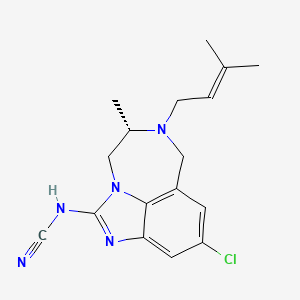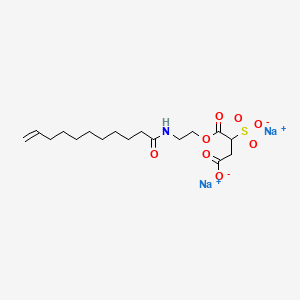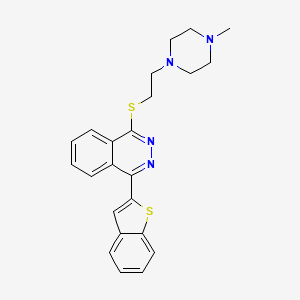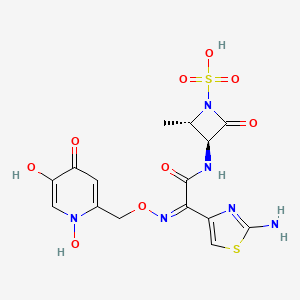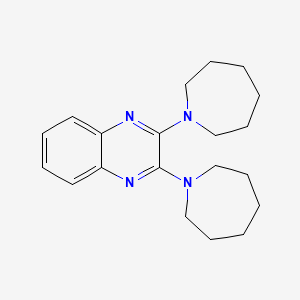
2,3-Di(azepan-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(azepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with azepane groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ortho-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with azepane under suitable conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Di(azepan-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
2,3-Di(azepan-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of 2,3-Di(azepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions, used in organic electronics.
2,3-Di(thiophen-2-yl)quinoxaline: A derivative with thiophene groups, known for its electron-transporting properties
Uniqueness: 2,3-Di(azepan-1-yl)quinoxaline is unique due to the presence of azepane groups, which can enhance its solubility and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
7147-53-7 |
|---|---|
Molecular Formula |
C20H28N4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,3-bis(azepan-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-2-8-14-23(13-7-1)19-20(24-15-9-3-4-10-16-24)22-18-12-6-5-11-17(18)21-19/h5-6,11-12H,1-4,7-10,13-16H2 |
InChI Key |
LYRNZHDAYZUJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


